molecular formula C14H11BrO3 B1611318 Methyl 4-(4-Bromophenoxy)benzoate CAS No. 21120-75-2

Methyl 4-(4-Bromophenoxy)benzoate

Cat. No.: B1611318
CAS No.: 21120-75-2
M. Wt: 307.14 g/mol
InChI Key: GVUFCGJTPGPJRO-UHFFFAOYSA-N
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Description

“Methyl 4-(4-Bromophenoxy)benzoate” is a chemical compound with the empirical formula C14H11BrO3 . Its molecular weight is 307.14 .


Synthesis Analysis

The synthesis of “this compound” involves a reaction process. For instance, 10 mmol 4-bromobenzoic acid, 100 mmol methanol, and 1.5 mmol dichlorohydantoin are added into a 50 mL three-necked flask, set up a reflux device, and stirred and reacted at 60°C for 7 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bromine atom attached to a phenyl ring, which is further connected to a benzoate group via an oxygen atom . The InChI string representation of the molecule is InChI=1S/C14H11BrO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 307.14 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 305.98916 g/mol . The topological polar surface area is 35.5 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-(4-Bromophenoxy)benzoate serves as an important intermediate for the total synthesis of bisbibenzyls, which are natural products with diverse biological activities. This compound is synthesized from methyl 4-bromobenzoate and iso-vanilline by condensation reaction, highlighting its role in organic synthesis processes (Lou Hong-xiang, 2012).

Application in Liquid Crystal Research

  • Schiff base/ester liquid crystals containing this compound derivatives demonstrate unique mesophase behavior and stability. These compounds are significant in the field of liquid crystal research, as they exhibit only nematic phases under certain conditions (Ahmed et al., 2019).

Crystallography and Structural Analysis

  • Research on the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate, a related compound, has provided insights into the formation of two-dimensional architectures in crystal structures, which are important for understanding molecular interactions and material properties (Suchetan et al., 2016).

Pharmacological Research

  • Although excluding information related to drug use and dosage, it's worth noting that derivatives of this compound have been studied for their potential antioxidant, biofilm inhibition, and mutagenic activities. This indicates a broader scope of its application in pharmaceutical research (Sheikh et al., 2021).

Analytical Chemistry

  • In the realm of analytical chemistry, this compound and its analogs are part of studies for the simultaneous determination of preservatives in cosmetics, demonstrating its relevance in analytical methodologies (Wu et al., 2008).

Safety and Hazards

“Methyl 4-(4-Bromophenoxy)benzoate” is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement H317, indicating that it may cause an allergic skin reaction . The precautionary statement P280 advises wearing protective gloves, clothing, and eye protection .

Properties

IUPAC Name

methyl 4-(4-bromophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUFCGJTPGPJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570308
Record name Methyl 4-(4-bromophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21120-75-2
Record name Methyl 4-(4-bromophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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